(R)-Penbutolol Hydrochloride is a chiral compound that belongs to the class of beta-blockers, primarily used in the treatment of hypertension. It is an enantiomer of penbutolol, which is a non-selective beta-adrenergic antagonist. This compound is characterized by its ability to reduce heart rate and lower blood pressure by blocking the action of catecholamines on beta-adrenergic receptors.
(R)-Penbutolol Hydrochloride can be derived from various synthetic routes, often involving chiral building blocks and enzymatic methods to ensure high enantiomeric purity. The compound is synthesized through processes that leverage both chemical and enzymatic reactions, focusing on green chemistry principles to minimize environmental impact.
(R)-Penbutolol Hydrochloride is classified as:
The synthesis of (R)-Penbutolol Hydrochloride typically involves a combination of chemical and enzymatic processes. One notable method includes the use of lipase enzymes for the kinetic resolution of racemic chlorohydrin intermediates, leading to high yields of the desired enantiomer.
(R)-Penbutolol Hydrochloride has a complex molecular structure characterized by:
(R)-Penbutolol undergoes various chemical transformations during its synthesis and metabolism:
The synthesis involves careful control of reaction conditions to optimize yield and purity, with techniques such as thin-layer chromatography used for monitoring progress.
(R)-Penbutolol acts primarily as a non-selective beta-adrenergic antagonist:
(R)-Penbutolol Hydrochloride has several scientific and clinical applications:
(R)-Penbutolol Hydrochloride is systematically named as (2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol hydrochloride. This nomenclature follows IUPAC conventions, specifying:
Alternative designations include (+)-Penbutolol Hydrochloride (indicating dextrorotatory optical activity) and the obsolete term (+)-Isopenbutolol Hydrochloride. Its Chemical Abstracts Service (CAS) registry number is 57130-27-5 for the hydrochloride salt and 38363-41-6 for the free base [5] [6].
The molecular formula of (R)-Penbutolol Hydrochloride is C₁₈H₂₉NO₂·HCl, corresponding to a molecular weight of 327.89 g/mol [5]. Key structural features include:
Structural Implications:The (R)-configuration results in distinct spatial orientation compared to the (S)-enantiomer. This governs its binding to biological targets—particularly β-adrenergic receptors and sodium channels—due to steric complementarity with chiral binding pockets [2] [7].
Solid-state characterization of (R)-Penbutolol Hydrochloride reveals:
Table 1: Crystallographic and Physicochemical Properties
Property | Value | Method |
---|---|---|
Crystal System | Monoclinic | X-ray Diffraction |
Melting Point | 215–217°C (decomposes) | DSC |
Solubility (25°C) | >100 mg/mL in DMSO; low in H₂O | Equilibrium Solubility |
Optical Rotation [α]₂₅D | +15.5° (c = 1% in methanol) | Polarimetry |
Key Observations:
(R)- and (S)-Penbutolol exhibit stark pharmacological divergence due to stereoselective target interactions:
Table 2: Pharmacological Profile Comparison of Penbutolol Enantiomers
Property | (R)-Penbutolol | (S)-Penbutolol |
---|---|---|
β-Adrenoceptor Blockade | Weak antagonist (IC₅₀ = 0.74 μM) | Potent antagonist (IC₅₀ = 0.02 μM) |
Intrinsic Activity | Partial agonism at β₂ receptors | None |
Sodium Channel Blockade | IC₅₀ = 5–10 μM (Moderate) | Negligible |
Serotonin Receptor | 5-HT₁A/₁B antagonism | 5-HT₁A/₁B antagonism |
Therapeutic Utility | Research tool for Na⁺ channel studies | Hypertension treatment (Levatol®) |
Mechanistic Insights:
Synthesis and Separation:Industrial-scale production employs:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1